N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-2,2-DIMETHYLPROPANAMIDE

Description

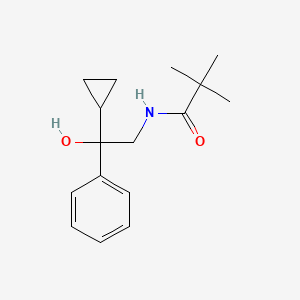

N-(2-Cyclopropyl-2-Hydroxy-2-Phenylethyl)-2,2-Dimethylpropanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a cyclopropyl group, a phenyl ring, and a hydroxyl group. Its molecular formula is C₁₆H₂₁NO₂, with a molecular weight of 259.34 g/mol (estimated). The presence of a cyclopropyl group introduces steric constraints, while the hydroxyl and phenyl groups enhance polarity and π-π interactions, respectively.

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-15(2,3)14(18)17-11-16(19,13-9-10-13)12-7-5-4-6-8-12/h4-8,13,19H,9-11H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLNYRXVBDCJKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC(C1CC1)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-2,2-DIMETHYLPROPANAMIDE typically involves the reaction of 2-cyclopropyl-2-hydroxy-2-phenylethylamine with 2,2-dimethylpropanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-2,2-DIMETHYLPROPANAMIDE undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: LiAlH4 in ether at low temperatures.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Major Products Formed

Oxidation: Formation of the corresponding ketone.

Reduction: Formation of the corresponding amine.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-2,2-DIMETHYLPROPANAMIDE has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-2,2-DIMETHYLPROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs include substituted propanamides and related amides with varying functional groups. Below is a detailed comparison based on molecular features, applications, and research findings:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Functional Group Diversity :

- The hydroxyethyl derivative (CAS 36556-72-6) lacks aromaticity but exhibits high hydrophilicity, making it suitable for solubility modulation . In contrast, the cyclopropyl-phenylethyl analog’s aromatic and strained cyclopropane moieties suggest applications in chiral catalysis or receptor-targeted drug design.

- The pyridinyl-formyl compound (CAS 86847-64-5) leverages its heteroaromatic ring for coordination chemistry and is a key intermediate in kinase inhibitor synthesis .

Steric and Electronic Effects :

- The fluoro-chloro analog (CAS 243963-22-6) demonstrates enhanced metabolic stability due to halogen substituents, a feature absent in the target compound . However, the hydroxyl group in the target compound may facilitate hydrogen bonding, improving binding affinity in biological systems.

Biological Activity

N-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-2,2-dimethylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Synthesis

The compound can be described by its IUPAC name, which reflects its complex structure. The synthesis typically involves several key steps:

- Formation of the Cyclopropyl Group : Achieved through cyclopropanation reactions.

- Hydroxylation : Involves the introduction of a hydroxy group via oxidation methods.

- Alkylation : The phenylethyl moiety is introduced using Friedel-Crafts alkylation.

- Final Amide Formation : The dimethylpropanamide structure is completed through amide coupling reactions.

The molecular formula for this compound is with a molecular weight of approximately 293.4 g/mol.

This compound exhibits biological activity primarily through its interactions with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

- Receptor Binding : Its structural features allow it to bind to receptors, potentially modulating signal transduction pathways.

1. Anticancer Properties

Research indicates that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. A study demonstrated that treatment with the compound reduced cell viability in various cancer cell lines by modulating apoptotic pathways.

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies showed that it could reduce the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | |

| Enzyme inhibition | Inhibits specific metabolic enzymes |

Case Study: Anticancer Activity

In a controlled study involving human cancer cell lines (e.g., breast and colon cancer), this compound was administered at varying concentrations. Results indicated a dose-dependent reduction in cell proliferation, with significant effects observed at concentrations above 10 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.